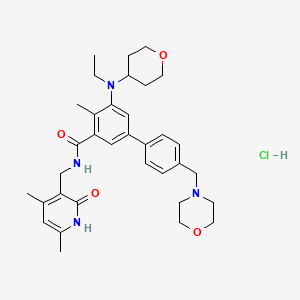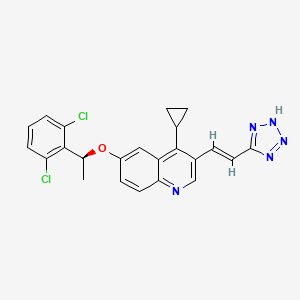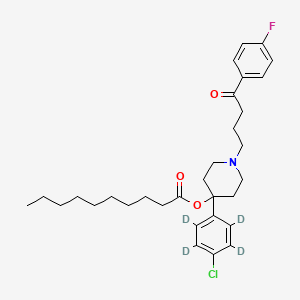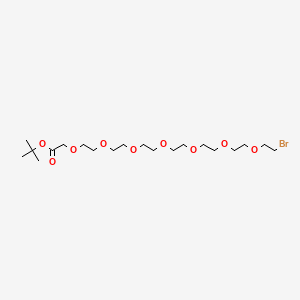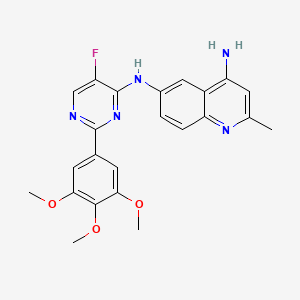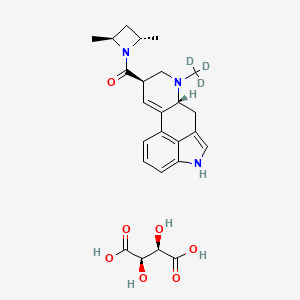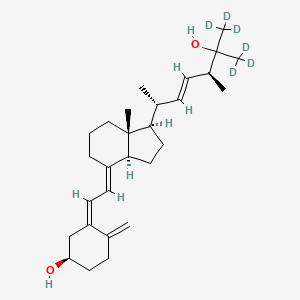
Hyodeoxycholic Acid-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hyodeoxycholic Acid-d5 is a deuterium-labeled derivative of Hyodeoxycholic Acid. Hyodeoxycholic Acid is a secondary bile acid formed in the small intestine by gut flora. It acts as a TGR5 (G-protein-coupled bile acid receptor 1) agonist, with an EC50 of 31.6 µM in CHO cells . The deuterium labeling in this compound makes it useful for various scientific research applications, particularly in tracing and quantification studies.
準備方法
Synthetic Routes and Reaction Conditions
Hyodeoxycholic Acid-d5 is synthesized by introducing deuterium atoms into the Hyodeoxycholic Acid molecule. The process typically involves the hydrogen-deuterium exchange reaction, where hydrogen atoms in the Hyodeoxycholic Acid are replaced with deuterium. This can be achieved using deuterated reagents under specific reaction conditions, such as elevated temperatures and the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound involves large-scale hydrogen-deuterium exchange reactions. The process is optimized to ensure high yield and purity of the deuterium-labeled compound. The production is carried out in specialized reactors designed to handle deuterated reagents and maintain the integrity of the deuterium labeling.
化学反応の分析
Types of Reactions
Hyodeoxycholic Acid-d5 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the molecule can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Hyodeoxycholic Acid-d5 has a wide range of scientific research applications:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of bile acid metabolism.
Biology: Helps in studying the role of bile acids in various biological processes, including lipid metabolism and gut microbiota interactions.
Medicine: Investigated for its therapeutic potential in treating non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes
作用機序
Hyodeoxycholic Acid-d5 exerts its effects by acting as an agonist for the TGR5 receptor. This receptor is involved in various physiological processes, including the regulation of glucose homeostasis and lipid metabolism. The activation of TGR5 by this compound leads to the modulation of signaling pathways that influence these metabolic processes .
類似化合物との比較
Similar Compounds
Deoxycholic Acid: Another secondary bile acid with similar properties but lacks the deuterium labeling.
Chenodeoxycholic Acid: A primary bile acid with different hydroxylation patterns.
Lithocholic Acid: A secondary bile acid with a single hydroxyl group.
Uniqueness
Hyodeoxycholic Acid-d5 is unique due to its deuterium labeling, which enhances its stability and allows for precise tracing in metabolic studies. This makes it particularly valuable in research applications where accurate quantification and tracking of metabolic pathways are essential .
特性
分子式 |
C24H40O4 |
|---|---|
分子量 |
397.6 g/mol |
IUPAC名 |
(4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,6-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16+,17-,18+,19+,20+,21+,23-,24-/m1/s1/i8D2,12D2,15D |
InChIキー |
DGABKXLVXPYZII-QJMAJIAASA-N |
異性体SMILES |
[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C[C@@H]([C@@H]2C1([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)([2H])[2H])O |
正規SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


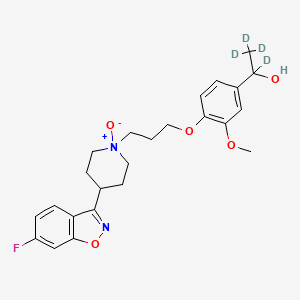
![(6E)-4-[1-[(3E)-2,5-dihydroxy-3-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-4,6-dioxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohexen-1-yl]-2,3,4,5,6-pentahydroxyhexyl]-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione](/img/structure/B12414967.png)
